molecular formula C9H11F3N4 B1446576 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine CAS No. 1713462-58-8

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B1446576
CAS No.: 1713462-58-8
M. Wt: 232.21 g/mol
InChI Key: IASFYHSTCPJRQG-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity.

Mechanism of Action

Target of Action

The compound “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” is a complex molecule that interacts with specific targets in the body. These receptors play a crucial role in the costimulatory signal essential for T-cell receptor (TCR)-mediated T-cell activation .

Mode of Action

The interaction of “this compound” with its targets leads to a series of biochemical reactions. It acts as a positive regulator of T-cell coactivation, by binding to the cell surface glycoprotein receptors . This binding triggers a cascade of events that ultimately lead to T-cell activation.

Biochemical Pathways

Similar compounds have been found to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival.

Pharmacokinetics

Similar compounds have been optimized to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species .

Result of Action

The molecular and cellular effects of “this compound” are a result of its interaction with its targets and the subsequent biochemical reactions. These effects include the activation of T-cells, which play a crucial role in the immune response .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces to prevent degradation . Additionally, spills should be prevented from entering sewers, watercourses, or low areas .

Biochemical Analysis

Biochemical Properties

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions includes binding to the active site of the enzyme, leading to inhibition of its activity. This interaction is crucial for its potential therapeutic applications in managing conditions like diabetes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the signaling pathways involved in glucose metabolism, thereby impacting insulin secretion and sensitivity . Additionally, it can alter gene expression patterns related to metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition leads to increased levels of incretin hormones, which play a role in regulating glucose homeostasis. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on glucose metabolism and insulin sensitivity . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney function. Understanding the dosage thresholds and potential side effects is crucial for determining the safe and effective use of the compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and other biochemical processes . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached to the pyrimidine ring through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Pyrrolidine in the presence of a suitable leaving group and a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Pyrimethanil: A pyrimidine derivative used as a fungicide.

    Pyrimidine-2-amine: A basic pyrimidine derivative with various applications.

    Pyrimidin-4-amine: Another pyrimidine derivative with potential biological activities.

Uniqueness

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16/h3,5-6H,1-2,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASFYHSTCPJRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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